molecular formula C15H21N5O B5588064 2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5588064
M. Wt: 287.36 g/mol
InChI Key: OCTJHTHROOWNIX-UHFFFAOYSA-N
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Description

2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C15H21N5O and its molecular weight is 287.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.17461031 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis

1,2,4-Triazolo[1,5-a]pyrimidines, including derivatives like 2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine, have been extensively studied due to their significance in various fields like pharmaceutics, agrochemistry, and photography. Synthesis methods often involve condensations of dinucleophilic 5-amino-1,2,4-triazoles with 1,3-bifunctional synthons. Quantum-chemical calculations on these compounds have led to new insights into their molecular properties, such as aromaticity, tautomerism, and betain and mesoionic structures. Their reactivity has been explored in the context of bases and acids, alkylation, electrophilic reactions, and nucleophilic substitution (Fischer, 2007).

Coordination Chemistry

The coordination chemistry of 1,2,4-triazolo-[1,5-a]pyrimidine derivatives, including the compound , has been a subject of research. Studies have focused on the structural features of these compounds, especially when binding metal ions. They exhibit versatile binding behaviors, often monodentate through the endocyclic nitrogen atom. This versatility has implications in the formation of dimeric and polymeric structures with potential applications in various fields (Salas et al., 1999).

Biological Activity

Several derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, similar to the specified compound, have shown promising biological activities. These include herbicidal and fungicidal properties, with some compounds displaying better bioactivities due to the presence of chiral centers. This insight is crucial for developing new agrochemicals and pharmaceuticals (Long De, 2006).

Medicinal Applications

1,2,4-Triazolo[1,5-a]pyrimidines have been increasingly recognized for their therapeutic properties. They have been explored for anticancer, antiparasitic, and antibacterial applications. The development of these compounds in medicinal chemistry underlines the significance of the triazolopyrimidine nucleus in drug design and discovery (Pinheiro et al., 2020).

Future Directions

The future directions for research on “2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its mechanism of action . Additionally, studies could also focus on the development of derivatives with improved potency and selectivity .

Properties

IUPAC Name

1-(azepan-1-yl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-11-9-12(2)20-15(16-11)17-13(18-20)10-14(21)19-7-5-3-4-6-8-19/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTJHTHROOWNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)CC(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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